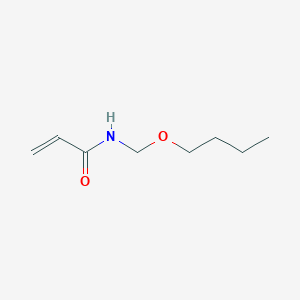

N-(Butoxymethyl)acrylamide

Übersicht

Beschreibung

N-(Butoxymethyl)acrylamide is an organic compound with the molecular formula C8H15NO2. It is a specialty acrylamide monomer used in various crosslinking applications. This compound contains a readily polymerizable vinyl group and a crosslinkable n-butoxymethyl group, making it highly versatile in polymer chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of N-(Butoxymethyl)acrylamide typically involves a three-step process:

Etherification: This step involves the reaction of N-methylolacrylamide with n-butanol in the presence of an acid catalyst to form this compound.

Washing: The reaction mixture is washed with salt water, alkali water, and clear water to remove impurities.

Decompression for Desolvation: Benzene is removed from the mixture using a water jet pump, leaving behind the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and automated washing systems enhances efficiency and reduces production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Butoxymethyl)acrylamide undergoes various chemical reactions, including:

Condensation Reactions: The N-butoxymethyl groups can react with hydroxyl, carboxyl, amine, or amide groups present in copolymer systems or substrates.

Polymerization: The vinyl group readily polymerizes, allowing the formation of various polymeric structures.

Common Reagents and Conditions

Acid Catalysts: Used in the etherification step to facilitate the formation of this compound.

Heat: Applied during polymerization and crosslinking to enhance reaction rates.

Major Products

Wissenschaftliche Forschungsanwendungen

N-(Butoxymethyl)acrylamide has a wide range of applications in scientific research:

Polymer Chemistry: Used to create self-crosslinkable polyvinyl alcohols and other polymeric materials with high water resistance.

Biomedical Research: Investigated for its potential in creating hydrogels and other materials for drug delivery and tissue engineering.

Industrial Applications: Utilized in the production of adhesives, coatings, and sealants due to its excellent crosslinking properties.

Wirkmechanismus

The primary mechanism of action of N-(Butoxymethyl)acrylamide involves its crosslinking ability. The N-butoxymethyl groups react with hydroxyl, carboxyl, amine, or amide groups, forming stable crosslinked networks. This crosslinking enhances the mechanical strength and chemical resistance of the resulting materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Methylolacrylamide: A homolog of N-(Butoxymethyl)acrylamide, it contains a methylol group instead of a butoxymethyl group.

N-Hydroxyethylacrylamide: Contains a hydroxyethyl group, offering different solubility and reactivity properties.

Uniqueness

This compound is unique due to its n-butoxymethyl group, which provides greater organic solubility and a more controllable cure rate compared to its homologs. This makes it particularly useful in applications requiring precise control over polymerization and crosslinking .

Biologische Aktivität

N-(Butoxymethyl)acrylamide (BMA) is a compound belonging to the acrylamide family, which has garnered attention due to its potential biological activity and implications in toxicology and polymer chemistry. This article explores the biological activity of BMA, including its cytotoxicity, reactivity with biological nucleophiles, and implications for human health based on diverse research findings.

This compound is characterized by its electrophilic nature, which allows it to react with various biological nucleophiles. The presence of the butoxymethyl group enhances its solubility and stability compared to other acrylamides. Key properties include:

- Electrophilicity : BMA's reactivity is primarily due to the α,β-unsaturated carbonyl moiety, making it susceptible to nucleophilic attack.

- Hydrophobicity : The butoxymethyl group contributes to its hydrophobic nature, affecting its interaction with biological membranes.

Cytotoxicity and Biological Effects

Research indicates that BMA exhibits significant cytotoxic effects in various cell lines. The cytotoxicity is often attributed to oxidative stress mechanisms triggered by the compound's reactivity with cellular components.

Table 1: Cytotoxicity of Acrylamides in Different Cell Lines

| Compound | Cell Line | Concentration (mg/mL) | Cytotoxic Effect |

|---|---|---|---|

| This compound | HEK293T | 0.1 | High |

| N,N'-methylenebis(acrylamide) | HepG2 | 0.5 | Moderate |

| Acrylamide | MCF7 | 0.05 | Low |

The cytotoxic effects of BMA are mediated through the formation of adducts with glutathione (GSH), a crucial antioxidant in cells. The reaction between BMA and GSH can lead to disturbances in redox balance, increasing susceptibility to oxidative damage.

The mechanism by which this compound exerts its biological effects involves:

- Michael Addition : BMA can undergo Michael addition reactions with soft nucleophiles like GSH, leading to the formation of conjugates that may disrupt cellular functions.

- Metabolic Activation : Similar to other acrylamides, BMA may be metabolically activated by cytochrome P450 enzymes, resulting in reactive metabolites that can interact with DNA and proteins, potentially leading to genotoxic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of acrylamides, including BMA. Notable findings include:

- Oxidative Stress Induction : A study demonstrated that exposure to BMA resulted in increased levels of reactive oxygen species (ROS) in treated cells, indicating a strong oxidative stress response related to its electrophilic properties .

- Cell Transformation Studies : Research has shown that BMA can induce cell transformation in specific cell lines at varying concentrations, similar to other acrylamides. For example, SHE cells exhibited transformation at concentrations above 0.35 mg/mL .

- Long-term Exposure Effects : Animal studies have indicated that chronic exposure to acrylamide compounds can lead to carcinogenic effects, with evidence suggesting potential tumorigenesis associated with high doses .

Eigenschaften

IUPAC Name |

N-(butoxymethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-5-6-11-7-9-8(10)4-2/h4H,2-3,5-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSYWKJYFPPRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65993-46-6 | |

| Record name | 2-Propenamide, N-(butoxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65993-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9027443 | |

| Record name | N-(Butoxymethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenamide, N-(butoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

0.00704 [mmHg] | |

| Record name | N-(Butoxymethyl)acrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1852-16-0 | |

| Record name | N-(Butoxymethyl)acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Butoxymethyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-(butoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(Butoxymethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(butoxymethyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(BUTOXYMETHYL)ACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z89G4O958A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(BUTOXYMETHYL)ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes NBMA suitable for creating thermoreversible hydrogels?

A: NBMA plays a crucial role in developing thermoreversible hydrogels due to its ability to form crosslinks within polymer networks. Research demonstrates that copolymers of NBMA with N,N-dimethylacrylamide (DMA) exhibit temperature-dependent swelling behavior []. This means the hydrogel's ability to absorb water and swell changes based on the temperature. The presence of the butoxymethyl group in NBMA influences the lower critical solution temperature (LCST) of the resulting hydrogels, making them sensitive to temperature changes.

Q2: How does the polymerization medium affect the properties of NBMA-containing hydrogels?

A: The choice of polymerization medium significantly impacts the swelling behavior of DMA/NBMA copolymeric gels []. Studies reveal that solvents with larger molecular sizes and poor miscibility with the monomers result in hydrogels with higher swelling ratios and diffusion coefficients. This is likely because the polymerization process in such solvents leads to a more porous gel structure, facilitating water absorption and diffusion.

Q3: Can NBMA be used to enhance the properties of electrodeposited coatings?

A: Yes, incorporating NBMA into acrylic copolymers enhances their performance in electrodeposition coatings []. Research shows that cationic acrylic copolymers containing NBMA form stable coemulsions with cationic epoxy resins. These coemulsions demonstrate excellent electrodeposition properties, producing films with consistent resin composition. Additionally, the cured films exhibit desirable properties such as high adhesive strength, good hardness, and excellent salt spray resistance, making them suitable for primer-surfacer applications.

Q4: How does the concentration of NBMA influence the properties of wood adhesives?

A: Studies on vinyl adhesives for wood bonding highlight the significant impact of NBMA concentration on adhesive performance []. Increasing NBMA concentration generally leads to improved shear strength of the adhesive joints, particularly under various conditioning cycles involving moisture and temperature. This enhanced performance can be attributed to the crosslinking ability of NBMA, which contributes to the formation of a more robust and water-resistant adhesive network within the wood substrates.

Q5: Can NBMA be used as an alternative to traditional crosslinkers?

A: Yes, research suggests that NBMA holds promise as an alternative to conventional crosslinker systems like amino resins and isocyanate prepolymers []. Copolymerization of NBMA with organosilanes, followed by reaction with hydroxyl groups, provides a novel crosslinking mechanism. This approach eliminates the need for additional crosslinking agents, simplifying the formulation process and potentially offering environmental benefits.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.